molecular formula C8H8BrClO2S B6255010 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene CAS No. 694481-02-2

4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene

Cat. No. B6255010
CAS RN: 694481-02-2
M. Wt: 283.6
InChI Key:
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Description

4-(Bromomethyl)-2-chloro-1-methanesulfonylbenzene, also known as BMCSB, is a chemical compound containing a bromomethyl group and a chloro group attached to a methanesulfonylbenzene ring. It is a colorless, volatile liquid with a faint odor and is soluble in most organic solvents. BMCSB is used in various scientific research applications, including organic synthesis, pharmaceutical development, and biochemistry.

Scientific Research Applications

4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene has a wide range of scientific research applications. It is used in organic synthesis as a reagent for the preparation of various compounds, such as 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene-1,2-diol and 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene-2-carboxylic acid. 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is also used in pharmaceutical development as a reagent for the synthesis of various drugs, such as the anti-inflammatory drug celecoxib and the anticonvulsant drug lamotrigine. Additionally, 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is used in biochemistry as a reagent for the synthesis of various proteins, such as the enzyme cytochrome P450 and the hormone cortisol.

Mechanism of Action

4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is an organic compound that acts as a reagent in various scientific research applications. It is capable of reacting with various other molecules to form new molecules or to modify existing molecules. For example, 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene can react with 1-chloro-2-methanesulfonylbenzene to form 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene-1,2-diol. Additionally, 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene can react with other molecules to modify or alter their structure or properties, such as the reaction of 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene with celecoxib to form the anti-inflammatory drug celecoxib.
Biochemical and Physiological Effects
4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is not known to have any direct biochemical or physiological effects on the human body. However, it can be used as a reagent in the synthesis of various compounds, drugs, and proteins that do have biochemical and physiological effects on the human body. For example, 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene can be used in the synthesis of the anti-inflammatory drug celecoxib, which has been shown to reduce inflammation and pain in patients with arthritis.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene in scientific research is its high reactivity and wide range of applications. 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is a highly reactive compound and can be used in a variety of different reactions, including organic synthesis, pharmaceutical development, and biochemistry. Additionally, 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is relatively inexpensive and easy to obtain.
The main limitation of using 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene in scientific research is its volatility. 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is a volatile liquid and can easily evaporate, making it difficult to handle and store in the laboratory. Additionally, 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene can react with other molecules in the laboratory, leading to unwanted side reactions or the formation of byproducts.

Future Directions

There are a number of potential future directions for research involving 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene. For example, further research could be conducted to develop new methods for synthesizing 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene or to improve existing methods. Additionally, research could be conducted to explore new applications for 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene in organic synthesis, pharmaceutical development, and biochemistry. Furthermore, research could be conducted to investigate the potential toxicity of 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene and its potential effects on human health. Finally, research could be conducted to develop new methods for handling and storing 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene in the laboratory.

Synthesis Methods

4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene can be synthesized by a number of different methods, including the reaction of bromomethylmagnesium chloride with 1-chloro-2-methanesulfonylbenzene in diethyl ether, the reaction of bromomethylmagnesium chloride and 1-chloro-2-methanesulfonylbenzene in acetonitrile, and the reaction of 1-chloro-2-methanesulfonylbenzene with bromoacetaldehyde in acetonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene involves the chlorination of 4-(methylsulfonyl)toluene followed by bromination of the resulting compound.", "Starting Materials": [ "4-(methylsulfonyl)toluene", "Chlorine gas", "Bromine" ], "Reaction": [ "Step 1: Chlorination of 4-(methylsulfonyl)toluene using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 4-(chloromethyl)-2-methylsulfonyltoluene.", "Step 2: Bromination of 4-(chloromethyl)-2-methylsulfonyltoluene using bromine in the presence of a catalyst such as aluminum bromide to yield 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene." ] }

CAS RN

694481-02-2

Product Name

4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.6

Purity

95

Origin of Product

United States

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